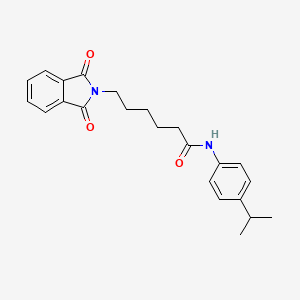
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. The compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential for therapeutic applications.
Mechanism of Action
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. The compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This allows researchers to conduct experiments using consistent and standardized samples of the compound. However, one limitation of using 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Future Directions
There are several future directions for research on 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A. One area of interest is its potential use in treating cancer. Researchers are continuing to investigate the compound's ability to inhibit the growth of cancer cells and its potential as a chemotherapeutic agent. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Researchers are exploring the compound's ability to protect against neurodegeneration and its potential as a neuroprotective agent. Finally, researchers are also investigating the compound's potential as an anti-inflammatory agent, which could have applications in treating a wide range of inflammatory diseases.
Synthesis Methods
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A involves several steps, including the reaction of 3-nitrobenzoic acid with isopropylmagnesium bromide to form 3-isopropylbenzoic acid. This is then reacted with 1,3-dioxoisoindoline to form the intermediate 6-(3-isopropylphenyl)-1,3-dioxoisoindoline. The final step involves reacting this intermediate with hexanoyl chloride to form 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A.
Scientific Research Applications
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative diseases. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Researchers are continuing to investigate its potential for therapeutic applications.
properties
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(4-propan-2-ylphenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16(2)17-11-13-18(14-12-17)24-21(26)10-4-3-7-15-25-22(27)19-8-5-6-9-20(19)23(25)28/h5-6,8-9,11-14,16H,3-4,7,10,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDPSRSANPNWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxoisoindol-2-yl)-N-(4-propan-2-ylphenyl)hexanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4882963.png)
![N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882974.png)
![10-acetyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4882982.png)

![2-fluoro-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4882996.png)
![2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4882999.png)
![3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4883002.png)
![{[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid](/img/structure/B4883004.png)


![N-(3-methoxy-2-pyrazinyl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883029.png)
![N-{3-[(dipropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B4883040.png)